
(3-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is a compound that belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities and potential therapeutic applications. This compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural products and synthetic drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline typically involves the cyclization of benzylamine derivatives. One common method is the Pictet-Spengler reaction, where a phenylethylamine derivative reacts with an aldehyde to form an iminium intermediate, which then cyclizes to form the tetrahydroisoquinoline core . The reaction conditions often include acidic catalysts and moderate temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, TBHP, and other oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline core .
Wissenschaftliche Forschungsanwendungen
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline involves its interaction with specific molecular targets. For instance, as an inhibitor of the PD-1/PD-L1 pathway, the compound binds to the PD-1 receptor, preventing its interaction with PD-L1 and thereby enhancing the immune response against cancer cells . The molecular pathways involved include the modulation of immune checkpoint signaling, which is crucial for the regulation of immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: A constrained analog of phenylalanine, used in peptide-based drugs.
N-benzyl tetrahydroisoquinolines: Known for their antineuroinflammatory properties.
Isoquinoline alkaloids: A large group of natural products with diverse biological activities.
Uniqueness
3-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)aniline is unique due to its specific structural features and its potential as an immune checkpoint inhibitor. Its ability to modulate the PD-1/PD-L1 pathway sets it apart from other tetrahydroisoquinoline derivatives, making it a promising candidate for cancer immunotherapy .
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
(3-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C16H16N2O/c17-15-7-3-6-13(10-15)16(19)18-9-8-12-4-1-2-5-14(12)11-18/h1-7,10H,8-9,11,17H2 |
InChI-Schlüssel |
HDPFTSHHCXRBFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


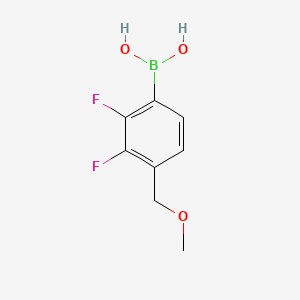
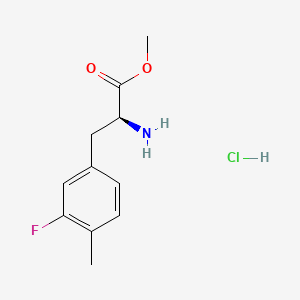
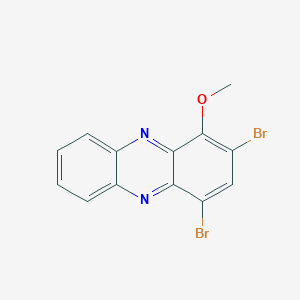

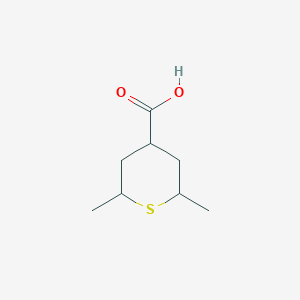



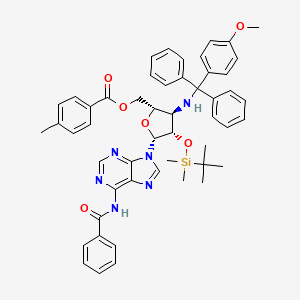

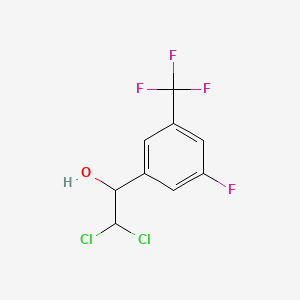

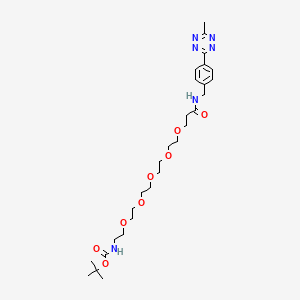
![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
